REACTION_CXSMILES
|
[CH2:1]([N:5]=[C:6]=[O:7])[CH2:2][CH2:3][CH3:4].[CH2:8]([NH2:11])[CH2:9][NH2:10]>CCOCC.C(O)(C)C>[NH3:5].[CH2:1]([NH:5][C:6]([NH:10][CH2:9][CH2:8][NH2:11])=[O:7])[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
|
19.83 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
|
Quantity
|
48.08 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
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25 °C
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Type
|
CUSTOM
|
Details
|
After stirring at 25° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
standing for about 16 hours
|
Duration
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16 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness under reduced pressure initially using water aspiration and finally high vacuum at 70° C
|
Type
|
STIRRING
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Details
|
The residue was stirred for 1 hour in 12N HCl (20 ml)
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
H2O (200 ml), filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluted with 20% MeOH
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |